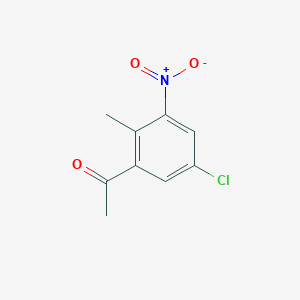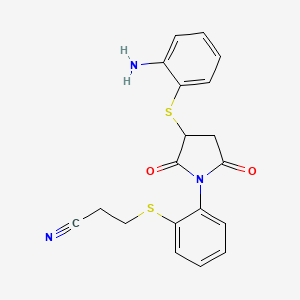
3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile is a complex organic compound that features a unique structure incorporating both thiophene and pyrrolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Core: This step involves the reaction of an appropriate amine with a dicarboxylic acid derivative to form the pyrrolidinone ring.
Thioether Formation:
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene moiety and exhibit similar chemical properties.
Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone and 2-pyrrolidinone are structurally related and have comparable reactivity.
Uniqueness
What sets 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile apart is its combined structure of thiophene and pyrrolidinone, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields.
特性
分子式 |
C19H17N3O2S2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3-[2-[3-(2-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfanylpropanenitrile |
InChI |
InChI=1S/C19H17N3O2S2/c20-10-5-11-25-16-9-4-2-7-14(16)22-18(23)12-17(19(22)24)26-15-8-3-1-6-13(15)21/h1-4,6-9,17H,5,11-12,21H2 |
InChIキー |
JHMOVVUPVSSUMV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2SCCC#N)SC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



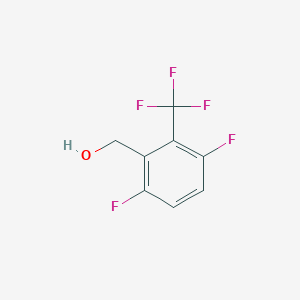
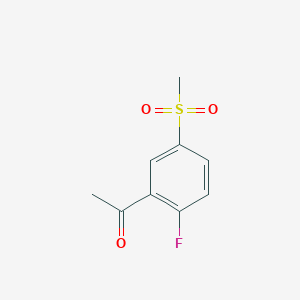
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)


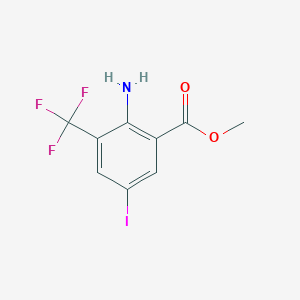
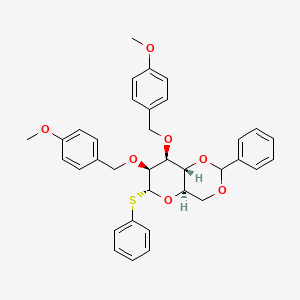
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
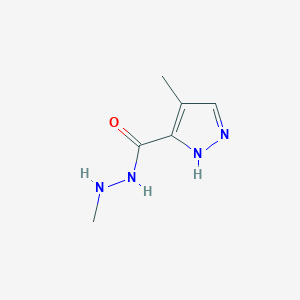
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
